(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone
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Overview
Description
The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone is a complex organic molecule that features a combination of benzyl, thio, imidazole, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan and benzylthio groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the imidazole ring can yield dihydroimidazole derivatives.
Scientific Research Applications
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone
- (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(pyridin-2-yl)methanone
Uniqueness
The uniqueness of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-5-6-13(2)14(10-12)11-22-17-18-7-8-19(17)16(20)15-4-3-9-21-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERATUCFRPFSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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